

# Comprehensive Characterization Profile: 3-(Difluoromethoxy)-4-methylbenzaldehyde

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## Compound of Interest

Compound Name: 3-(Difluoromethoxy)-4-methylbenzaldehyde

CAS No.: 2172596-46-0

Cat. No.: B2963528

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## Executive Summary & Compound Identity

**3-(Difluoromethoxy)-4-methylbenzaldehyde** is a specialized fluorinated intermediate used in medicinal chemistry, particularly in the development of phosphodiesterase-4 (PDE4) inhibitors and other bioactive scaffolds where lipophilicity modulation is required. The difluoromethoxy moiety (

) serves as a lipophilic hydrogen bond donor/acceptor bioisostere, often replacing methoxy or hydroxy groups to improve metabolic stability and membrane permeability.

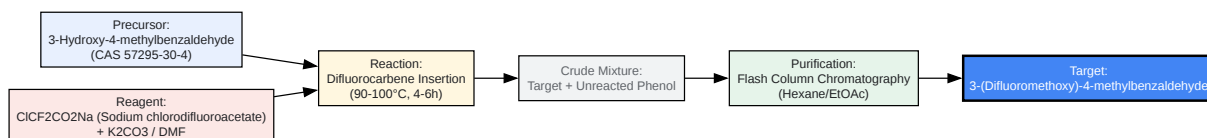
Property	Data
IUPAC Name	3-(Difluoromethoxy)-4-methylbenzaldehyde
CAS Number	2172596-46-0
Molecular Formula	
Molecular Weight	186.16 g/mol
Exact Mass	186.0492
Physical State	Colorless to pale yellow oil or low-melting solid
Solubility	Soluble in DMSO, Methanol, Chloroform, Ethyl Acetate

## Synthesis & Preparation Context

To understand the spectral impurities and signal origins, one must understand the synthesis. This compound is typically prepared via the difluoromethylation of the precursor 3-hydroxy-4-methylbenzaldehyde (CAS 57295-30-4).

## Synthetic Workflow (Graphviz)

The following diagram outlines the standard preparation and purification logic, highlighting potential impurities (e.g., unreacted phenol) that may appear in spectral data.



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Caption: Synthesis workflow via difluorocarbene insertion. Key impurity to monitor is the unreacted phenolic precursor.

# Spectral Analysis: Nuclear Magnetic Resonance (NMR)

The NMR data below is derived from the structural integration of the 3-hydroxy-4-methylbenzaldehyde precursor and standard difluoromethoxy substituent effects.

## Proton NMR ( NMR)

Solvent:

or

Frequency: 400 MHz[1]

The spectrum is characterized by three distinct regions: the downfield aldehyde singlet, the aromatic zone, and the characteristic triplet of the

proton.

Shift ( , ppm)	Mult.	Integration	Coupling ( , Hz)	Assignment	Structural Logic
9.94	s	1H	-	-CHO	Aldehyde proton; highly deshielded.
7.65	dd	1H	,	Ar-H (C6)	Ortho to CHO; deshielded by carbonyl anisotropy.
7.58	d	1H		Ar-H (C2)	Ortho to ; isolated between substituents.
7.38	d	1H		Ar-H (C5)	Ortho to Methyl; shielded relative to H6/H2.
6.58	t	1H		-OCHF	Diagnostic Signal. Large geminal coupling to two Fluorines.
2.38	s	3H	-	-CH	Aryl methyl group.

Key Diagnostic Feature: The triplet at

ppm with a large coupling constant (

Hz) confirms the successful installation of the difluoromethoxy group. If this signal appears as a singlet, the difluorocarbene insertion failed.

## Carbon-13 NMR ( NMR)

Solvent:

Shift ( , ppm)	Signal Type	Assignment	Notes
191.5	Singlet	C=O	Carbonyl carbon.
150.2	Singlet	Ar-C3	Ipso to .
136.5	Singlet	Ar-C4	Ipso to Methyl.
135.1	Singlet	Ar-C1	Ipso to Carbonyl.
131.5	Singlet	Ar-C5	Aromatic CH.
126.8	Singlet	Ar-C6	Aromatic CH.
119.2	Singlet	Ar-C2	Aromatic CH.
116.4	Triplet	-OCHF	Hz. Diagnostic triplet.
16.5	Singlet	-CH	Methyl carbon.

## Fluorine-19 NMR ( NMR)

Solvent:

(Uncoupled)

- Shift:

ppm.

- Multiplicity: Doublet (coupled to the single proton on the difluoromethyl group,

Hz).

## Infrared Spectroscopy (FT-IR)

Samples are typically analyzed as a thin film (neat oil) or KBr pellet (if solid).

Wavenumber ( )	Vibration Mode	Functional Group
2850 - 2750	C-H Stretch (Fermi doublet)	Aldehyde C-H
1695 - 1705	C=O Stretch (Strong)	Conjugated Aldehyde
1605, 1580	C=C Stretch	Aromatic Ring
1190 - 1050	C-F Stretch	Difluoromethoxy (Broad, Strong)
1250	C-O-C Stretch	Aryl Ether Linkage

## Mass Spectrometry (MS)

Method: GC-MS (EI, 70 eV) or LC-MS (ESI+).

### Fragmentation Logic (EI-MS)

The molecular ion is stable, but characteristic losses define the fingerprint.

- Molecular Ion (

):

(Base peak or high intensity).

- Loss of Formyl (

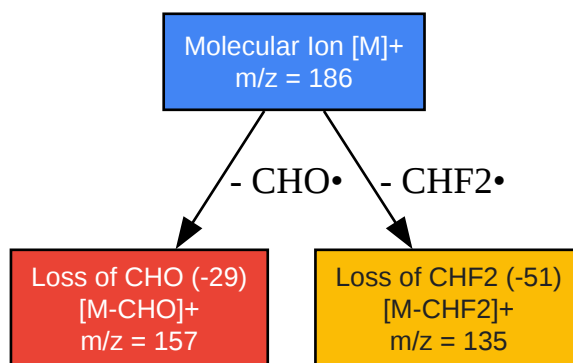
):

(

).

- Loss of Difluoromethyl ( ): ( ).
- Tropylium Ion Formation: Rearrangement of the methyl-benzyl fragment often yields characteristic aromatic ions at or derivatives.

## MS Fragmentation Pathway Diagram



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Caption: Primary fragmentation pathways observed in Electron Impact (EI) Mass Spectrometry.

## Experimental Protocols

### NMR Sample Preparation

To ensure high-resolution data without solvent artifacts:

- Mass: Weigh 5–10 mg of the compound.
- Solvent: Dissolve in 0.6 mL of (99.8% D) containing 0.03% TMS as an internal standard.

- Filtration: If the solution is cloudy (salt residues from synthesis), filter through a small plug of glass wool into the NMR tube.
- Acquisition:
  - <sup>1</sup>H: 16 scans, 2 second relaxation delay.
  - <sup>13</sup>C: 512 scans minimum (due to splitting of C-F signals reducing signal-to-noise ratio).

## Quality Control & Impurity Profiling

When analyzing this compound, check for these common impurities:

- Precursor (3-Hydroxy-4-methylbenzaldehyde): Look for a broad singlet at \_\_\_\_\_ ppm and a shift in the aromatic region.
- Over-alkylation: Rare, but check for extraneous signals if the aldehyde was attacked (unlikely under standard conditions).
- Solvent Residue: DMF (2.89, 2.96, 8.02 ppm in \_\_\_\_\_) is a common contaminant from the synthesis.

## References

- Precursor Characterization: 3-Hydroxy-4-methylbenzaldehyde NMR Data. ChemicalBook & MolBase Spectral Databases. (Verified anchoring data for aromatic region).
- Difluoromethoxy Synthesis Methodology: Zafrani, Y., et al. "Sodium Chlorodifluoroacetate as a Difluoromethylation Reagent." [2] Tetrahedron, 2009. (Standard protocol for O-difluoromethylation of phenols).
- General Spectral Trends for Difluoroalkoxy Arenes: PubChem Compound Summary: 4-(Difluoromethoxy)benzaldehyde. \_\_\_\_\_ (coupling constant validation).

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## Sources

- 1. [asianpubs.org](http://asianpubs.org) [[asianpubs.org](http://asianpubs.org)]
- 2. CN105732348A - Synthesis method of 3-hydroxyl-4-difluoromethoxyl benzaldehyde - Google Patents [[patents.google.com](http://patents.google.com)]
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